molecular formula C9H16ClF2N B2992356 5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride CAS No. 2460754-88-3

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride

Cat. No. B2992356
CAS RN: 2460754-88-3
M. Wt: 211.68
InChI Key: GIULAPPDONVJJH-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoquinoline and is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

For example, novel 8-hydroxyquinoline metallic derivatives have shown strong fluorescence and are good candidates for yellow OLEDs due to their distinct molecular interactions and photoluminescence properties, highlighting the potential utility of hydroxyquinoline derivatives in electronic and photonic applications (Huo et al., 2015).

Catalytic Applications
The catalytic difluorohydration of β-alkynyl ketones, using compounds such as NFSI as the fluorinating reagent, demonstrates the utility of fluorinated compounds in synthesizing structurally diverse difluoride 1,5-dicarbonyl products. This suggests that fluorinated hydroxyquinolines could play a role in facilitating similar transformations, showcasing their potential in synthetic organic chemistry (Zhu et al., 2017).

Luminescence and Optical Properties
The synthesis and luminescent properties of Zn metal complexes based on substituted 8-hydroxyquinoline with fluorine groups have been explored, where these complexes exhibit significant luminescence. This research underscores the potential of fluorinated hydroxyquinoline derivatives in developing new luminescent materials, which could have applications ranging from sensing to imaging (Yanxiong, 2012).

Environmental and Bioavailability Studies
Investigations into the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes offer insights into the bioavailability and toxicity of these compounds, which could inform their use in pharmaceutical applications. The study demonstrates that hydrophobic 8-hydroxyquinolines facilitate the uptake of copper into biological membranes, highlighting the importance of such compounds in medicinal chemistry and environmental science (Kaiser & Escher, 2006).

properties

IUPAC Name

5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)4-1-2-7-6-12-5-3-8(7)9;/h7-8,12H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIULAPPDONVJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2C(C1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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